

# Application Note: Measuring Apoptosis by Flow Cytometry Following CEP-9722 Treatment

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## Compound of Interest

Compound Name: CEP-9722

Cat. No.: B1684203

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Audience: Researchers, scientists, and drug development professionals.

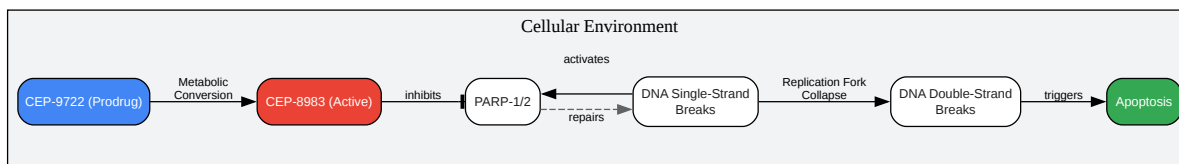
## Introduction

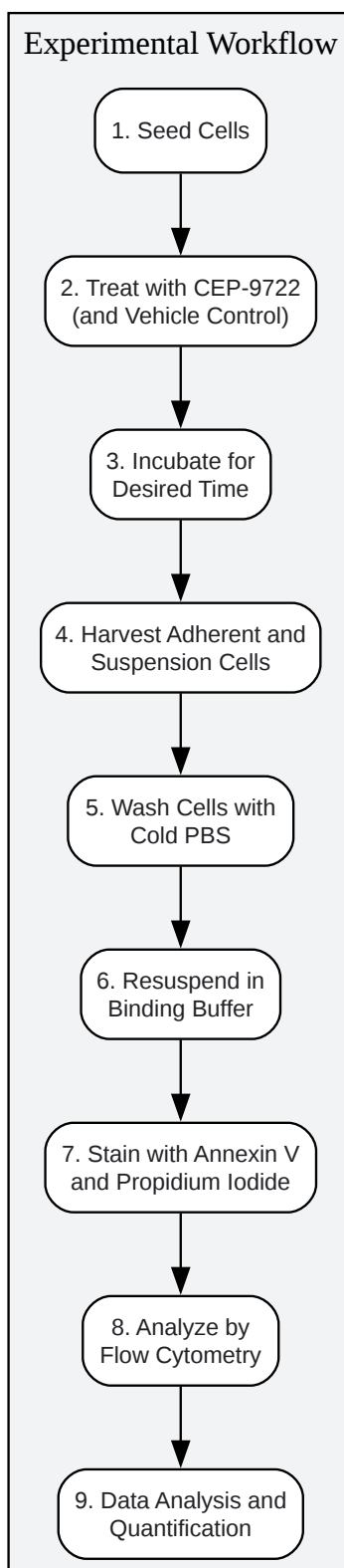
**CEP-9722** is a prodrug of CEP-8983, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2.<sup>[1][2]</sup> PARP enzymes are critical for the repair of DNA single-strand breaks.<sup>[3][4]</sup> By inhibiting PARP, **CEP-9722** prevents the repair of damaged DNA, leading to an accumulation of DNA strand breaks, genomic instability, and ultimately, apoptosis.<sup>[1]</sup> This mechanism of action makes PARP inhibitors like **CEP-9722** promising therapeutic agents, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.<sup>[2][5]</sup>

This application note provides a detailed protocol for quantifying apoptosis induced by **CEP-9722** in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

## Mechanism of Action: CEP-9722 Induced Apoptosis

**CEP-9722**, through its active metabolite CEP-8983, binds to PARP-1 and PARP-2, inhibiting their enzymatic activity.<sup>[1][6]</sup> This inhibition prevents the recruitment of DNA repair proteins to sites of DNA damage. Unrepaired single-strand breaks can escalate to more lethal double-strand breaks during DNA replication.<sup>[5]</sup> The accumulation of extensive DNA damage triggers the intrinsic apoptotic pathway, leading to programmed cell death.





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